2,5-Bis(methacryloyloxy)terephthalic acid
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Overview
Description
2,5-Bis(methacryloyloxy)terephthalic acid is an organic compound with the molecular formula C16H14O8 and a molecular weight of 334.28 g/mol . This compound is characterized by the presence of two methacryloyloxy groups attached to a terephthalic acid core. It is commonly used in the synthesis of polymers and other advanced materials due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methacryloyloxy)terephthalic acid typically involves the esterification of terephthalic acid with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(methacryloyloxy)terephthalic acid undergoes various chemical reactions, including:
Polymerization: The methacryloyloxy groups can undergo free radical polymerization to form polymers.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Major Products Formed
Polymerization: Polymers with methacrylate backbones.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Terephthalic acid and methacrylic acid.
Scientific Research Applications
2,5-Bis(methacryloyloxy)terephthalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the creation of hydrogels and other materials for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of 2,5-Bis(methacryloyloxy)terephthalic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyloxy groups participate in free radical polymerization, leading to the formation of polymers with high mechanical strength and thermal stability. The terephthalic acid core provides rigidity and enhances the overall properties of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid: Lacks the methacryloyloxy groups and is primarily used in the production of polyethylene terephthalate (PET).
Methacrylic acid: Contains only one methacryloyloxy group and is used in the production of polymethyl methacrylate (PMMA).
2,5-Dimethoxyterephthalic acid: Contains methoxy groups instead of methacryloyloxy groups and is used in different applications.
Uniqueness
2,5-Bis(methacryloyloxy)terephthalic acid is unique due to the presence of two methacryloyloxy groups, which allow for extensive cross-linking and polymerization. This results in materials with superior mechanical and thermal properties compared to those derived from similar compounds .
Properties
Molecular Formula |
C16H14O8 |
---|---|
Molecular Weight |
334.28 g/mol |
IUPAC Name |
2,5-bis(2-methylprop-2-enoyloxy)terephthalic acid |
InChI |
InChI=1S/C16H14O8/c1-7(2)15(21)23-11-5-10(14(19)20)12(6-9(11)13(17)18)24-16(22)8(3)4/h5-6H,1,3H2,2,4H3,(H,17,18)(H,19,20) |
InChI Key |
VQCPPNUDHJFVND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC(=C(C=C1C(=O)O)OC(=O)C(=C)C)C(=O)O |
Origin of Product |
United States |
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